Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester
Description
Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester (CAS: 1354011-23-6) is a pyrrolidine-based carbamate ester with a benzyl protecting group. Its molecular weight is 262.35 g/mol, and it features an isopropyl substituent on the pyrrolidine nitrogen. This compound is part of a broader class of carbamate esters used in pharmaceutical synthesis and fine chemical applications, particularly as intermediates in the development of protease inhibitors, receptor modulators, and other bioactive molecules .
Key structural attributes include:
- Pyrrolidine core: A five-membered nitrogen-containing ring, providing conformational rigidity.
- Carbamate linkage: The benzyl carbamate group enhances stability and modulates reactivity.
- Isopropyl substituent: Influences lipophilicity and steric interactions.
Properties
IUPAC Name |
benzyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKSUYKGAKTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate bond. Triethylamine (TEA) or -diisopropylethylamine (DIPEA) is typically employed to neutralize HCl byproducts.
Procedure :
-
Dissolve pyrrolidin-3-yl-isopropylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0°C.
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Add TEA (1.2 equiv.) dropwise, followed by benzyl chloroformate (1.1 equiv.).
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Stir at room temperature for 12–24 hours.
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Quench with water, extract with DCM, dry over NaSO, and concentrate.
Yield : 70–85% after purification by silica gel chromatography (ethyl acetate/hexane, 1:3).
Stereochemical Considerations
The stereochemistry at the pyrrolidine nitrogen influences reactivity. Racemic mixtures are common unless chiral auxiliaries or enantiopure starting materials are used. For example, (R)-pyrrolidin-3-amine derivatives require resolution via chiral HPLC or asymmetric synthesis prior to carbamate formation.
Alternative Synthetic Routes
Reductive Amination Followed by Carbamate Protection
A two-step approach involves synthesizing the amine intermediate via reductive amination before introducing the carbamate group:
Solid-Phase Synthesis
Patented methods describe immobilizing pyrrolidin-3-yl-isopropylamine on Wang resin, followed by benzyl chloroformate coupling. After cleavage, the product is obtained in 65–78% yield with >95% purity.
Reaction Optimization and Kinetic Studies
Solvent and Temperature Effects
| Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 24 | 82 |
| THF | 40 | 12 | 75 |
| Toluene | 80 | 6 | 68 |
Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing intermediates, while elevated temperatures in toluene reduce side-product formation.
Catalytic Approaches
Iridium(III) complexes (e.g., [IrClCp*]) catalyze carbamate formation under milder conditions (50°C, 6 h) with 88% yield, minimizing epimerization.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar–H), 4.55 (s, 2H, OCHPh), 3.85–3.70 (m, 1H, pyrrolidine-CH), 3.20–3.05 (m, 2H, NCH), 1.25 (d, Hz, 6H, (CH)CH).
Industrial-Scale Production
Continuous Flow Synthesis
Patent EP0045234B1 describes a continuous process using microreactors to enhance mixing and heat transfer:
Green Chemistry Innovations
-
Solvent Recycling : Supercritical CO replaces DCM, reducing waste by 40%.
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Catalytic Recovery : Immobilized Ir catalysts enable five reuse cycles without activity loss.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions: Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Scientific Research Applications
The compound has several noteworthy applications across different scientific domains:
Organic Synthesis
- Building Block : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Protecting Group : It can act as a protecting group for amines and carboxylic acids, which is crucial in multi-step synthetic pathways.
Medicinal Chemistry
- Drug Development : Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is explored for its potential as a prodrug or drug delivery agent. Its structural features may enhance bioavailability and therapeutic efficacy.
- Biochemical Probes : The compound is investigated for its role as a biochemical probe to study enzyme mechanisms and protein interactions, aiding in the understanding of various biological processes.
- Enzyme Modulation : Research indicates that this compound can modulate enzyme activity, which is vital for metabolic pathways. It has been shown to inhibit specific enzymes involved in critical biochemical reactions.
- Therapeutic Potential : Its ability to penetrate biological membranes makes it suitable for therapeutic applications, particularly in targeting diseases where enzyme inhibition is beneficial.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Building block and protecting group in synthetic chemistry |
| Medicinal Chemistry | Potential prodrug and drug delivery agent; biochemical probe for studying enzyme mechanisms |
| Biological Activity | Modulates enzyme activity; therapeutic potential through targeted inhibition |
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Drug Delivery Mechanisms :
- Biochemical Probing :
Mechanism of Action
The mechanism by which isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- CAS : 1353945-45-5
- Molecular Formula : C₁₇H₂₃ClN₂O₃
- Key Differences :
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- CAS : 122021-01-6
- Molecular Formula : C₁₆H₂₄N₂O₃
- Key Differences: Ethyl carbamate vs. isopropyl carbamate. Hydroxy-ethyl substituent on the pyrrolidine nitrogen.
[(R)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- CAS : 1401665-64-2
- Molecular Formula : C₁₇H₂₅N₃O₃
- Key Differences: Incorporation of a branched amino-acid-derived substituent (2-amino-3-methyl-butyryl). Molecular weight of 319.41 g/mol, significantly higher than the parent compound.
Pyrrolidin-3-ylmethyl-carbamic acid benzyl ester
- CAS : 1038350-84-3
- Molecular Formula : C₁₃H₁₈N₂O₂
- Key Differences: Lack of isopropyl group, replaced by a methyl group directly attached to the pyrrolidine core.
Structural and Functional Analysis
Impact of Substituents on Reactivity and Stability
- Chloro-acetyl group (CAS 1353945-45-5): Introduces electrophilic character, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule assembly .
- Hydroxy-ethyl group (CAS 122021-01-06): Increases hydrophilicity, which may reduce metabolic stability but improve solubility for intravenous formulations .
- Amino-acid-derived groups (CAS 1401665-64-2): Enable interactions with biological targets via hydrogen bonding and ionic interactions, critical for enzyme inhibition .
pH-Dependent Stability of Benzyl Ester Bonds
Studies on benzyl ester bond formation (e.g., in DHP-glucuronic acid complexes) reveal that:
- Acidic conditions (pH 4) : Maximize benzyl ester bond formation, relevant for synthetic applications requiring stable intermediates .
- Neutral conditions (pH 6–7): Promote competing reactions with amino groups (e.g., protein incorporation), limiting ester stability in biological systems .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) |
|---|---|---|---|---|
| 1354011-23-6 (Parent) | C₁₅H₂₂N₂O₂ | 262.35 | Isopropyl | 2.8 |
| 1353945-45-5 (Chloro-acetyl) | C₁₇H₂₃ClN₂O₃ | 329.83 | Chloro-acetyl | 3.1 |
| 122021-01-6 (Hydroxy-ethyl) | C₁₆H₂₄N₂O₃ | 292.38 | Hydroxy-ethyl | 1.9 |
| 1401665-64-2 (Amino-acid-derived) | C₁₇H₂₅N₃O₃ | 319.41 | 2-Amino-3-methyl-butyryl | 2.3 |
*LogP values estimated using fragment-based methods.
Biological Activity
Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, combined with a carbamic acid moiety and a benzyl ester group. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or substrate for certain enzymes, impacting metabolic pathways.
- Receptor Binding : Its structural features suggest potential binding to various receptors, which could mediate therapeutic effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation.
- Analgesic Effects : Potential pain-relieving properties have been suggested based on structural analogs.
- Antitumor Activity : Preliminary studies indicate possible efficacy against certain cancer cell lines.
Case Studies and Experimental Data
- In Vitro Studies : A study highlighted the compound's ability to stimulate ATPase activity in P-glycoprotein (P-gp), suggesting its role as a substrate that could influence drug transport mechanisms in cells .
- Animal Models : In vivo experiments demonstrated reduced tumor volume and weight in mice treated with the compound, indicating potential antitumor effects without significant side effects.
- Structure-Activity Relationship (SAR) : Investigations into structural modifications revealed that specific changes could enhance binding affinity and biological activity, emphasizing the importance of chemical structure in determining efficacy .
Data Summary Table
Q & A
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the benzyl ester to a more labile group (e.g., p-nitrophenyl ester) for enhanced hydrolysis in plasma.
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (100–200 nm) via solvent evaporation.
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents, with serial blood sampling for AUC calculations. Compare with unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
